![molecular formula C22H23FN4O2S B2953810 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-29-0](/img/no-structure.png)
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
Scientific Research Applications
Antibacterial Activity
Compounds with similar structures have shown strong bactericidal effects against Gram-negative species, suggesting that our compound could be researched for its potential antibacterial properties .
Anti-allergic Properties
Derivatives of similar piperazine compounds have been tested for in vivo anti-allergic activities, indicating a possible research application in allergy treatment .
Chemokine Antagonists
Related precursors have been involved in synthesizing chemokine antagonists, which could imply a role in immunological research or drug development .
Anti-cancer Activity
Some piperazine derivatives exhibit cytotoxic activity, which could be explored for anti-cancer properties .
Anti-malarial Research
Compounds with similar structures have shown antiplasmodial activity, suggesting potential use in malaria research .
Neurodegenerative Disease Research
Piperazine derivatives have been used as cholinesterase and Aβ-aggregation inhibitors, indicating possible applications in Alzheimer’s and other neurodegenerative diseases .
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that similar compounds have been involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, egfr and aurora a kinase inhibitors, and neurokinin-2 receptor antagonists .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to various downstream effects .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
aeruginosa (CRPA) with MIC values as low as 16 μg/mL which is 16-fold more potent than ciprofloxacin, while most other derivatives maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-fluorophenylpiperazine with propyl isothiocyanate to form the intermediate 4-fluorophenylpiperazine-1-carbonylpropylthiourea. This intermediate is then reacted with 2-aminobenzoic acid to form the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "propyl isothiocyanate", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: Condensation of 4-fluorophenylpiperazine with propyl isothiocyanate in the presence of a base such as triethylamine to form 4-fluorophenylpiperazine-1-carbonylpropylthiourea.", "Step 2: Reaction of 4-fluorophenylpiperazine-1-carbonylpropylthiourea with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS RN |
403728-29-0 |
Molecular Formula |
C22H23FN4O2S |
Molecular Weight |
426.51 |
IUPAC Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H23FN4O2S/c1-2-9-27-21(29)18-8-3-15(14-19(18)24-22(27)30)20(28)26-12-10-25(11-13-26)17-6-4-16(23)5-7-17/h3-8,14H,2,9-13H2,1H3,(H,24,30) |
InChI Key |
KPBLBYVXMAFSRE-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)NC1=S |
solubility |
not available |
Origin of Product |
United States |
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